3-(4-Methoxyphenyl)propanoic acid
Overview
Description
3-(4-Methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 . It is also known by other names such as p-Methoxyhydrocinnamic acid, Benzenepropanoic acid, 4-methoxy-, 3- (p-Methoxyphenyl)propionic acid, NSC 51509, Hydrocinnamic acid, p-methoxy-, and 4-Methoxybenzenepropanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propanoic acid consists of a benzene ring conjugated to a propanoic acid, with a methoxy group (-OCH3) attached to the benzene ring . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Methoxyphenyl)propanoic acid is 180.2005 . It has a melting point of 98-100 °C (lit.) . The compound is soluble, with a Log S (ESOL) of -2.23 .Scientific Research Applications
Electrochemical Hydrogenation
3-(4-Methoxyphenyl)propanoic acid can be produced through electrochemical hydrogenation, achieving virtually quantitative yield. This process employs different cathodes and electrolytes, indicating diverse electrochemical pathways (Korotaeva et al., 2011).
Phytotoxic and Mutagenic Effects
Cinnamic acid derivatives, including 3-(4-Methoxyphenyl)propanoic acid, display phytotoxic and mutagenic effects on Triticum aestivum. These effects encompass inhibition of growth, germination, and mitotic activity, along with chromosomal aberrations (Jităreanu et al., 2013).
Role in Polybenzoxazine Synthesis
Phloretic acid, a variant of 3-(4-Methoxyphenyl)propanoic acid, is utilized as a renewable building block in the synthesis of polybenzoxazines. This process enhances the reactivity of molecules towards benzoxazine ring formation, offering sustainable alternatives for material science applications (Trejo-Machin et al., 2017).
Spectrophotometric Determination of Nickel
3-(4-Methoxyphenyl)-2-mercaptopropenoic acid, related to 3-(4-Methoxyphenyl)propanoic acid, is applied in a selective, sensitive method for nickel determination in various materials. The methodology includes solvent extraction, forming a complex with Ni(II) that is quantitatively extractable (Izquierdo & Carrasco, 1984).
Corrosion Inhibitor Research
3-(4-Methoxyphenyl)propanoic acid derivatives have been evaluated for their effectiveness as corrosion inhibitors. The research focuses on compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, demonstrating significant inhibition efficiency for copper in acidic environments (Abu-Rayyan et al., 2022).
Crystal Structure and Thermal Studies
Studies on the crystal structure and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt reveal insights into its polymeric structure and thermal decomposition behaviors, contributing to a better understanding of its physical properties (Kula et al., 2007).
Application in Anti-Aging Skin Care
3-(4-Hydroxyphenyl)propanoic acid amide, related to 3-(4-Methoxyphenyl)propanoic acid, is utilized in the preparation of anti-aging compositions for skin care. The compound demonstrates significant effectiveness in preventing skin wrinkles (Wawrzyniak et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUFLISGGHNPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871855 | |
Record name | 3-(4-Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanoic acid | |
CAS RN |
1929-29-9, 25173-37-9 | |
Record name | 3-(4-Methoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1929-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(p-Methoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(p-Methoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1929-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1929-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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